

A-385358: A Selective Bcl-XL Inhibitor for Apoptosis Research

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Compound of Interest

Compound Name: A-385358

Cat. No.: B1664228

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Introduction

A-385358 is a potent and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL).[1] As a member of the Bcl-2 family, Bcl-XL is a key regulator of the intrinsic apoptosis pathway, and its overexpression is implicated in the survival of various cancer cells and their resistance to chemotherapy. **A-385358** binds to the BH3-binding groove of Bcl-XL, preventing its interaction with pro-apoptotic proteins like Bim, Bak, and Bax, thereby promoting apoptosis. Its selectivity for Bcl-XL over other Bcl-2 family members, such as Bcl-2, makes it a valuable tool for dissecting the specific roles of Bcl-XL in cell death and survival.

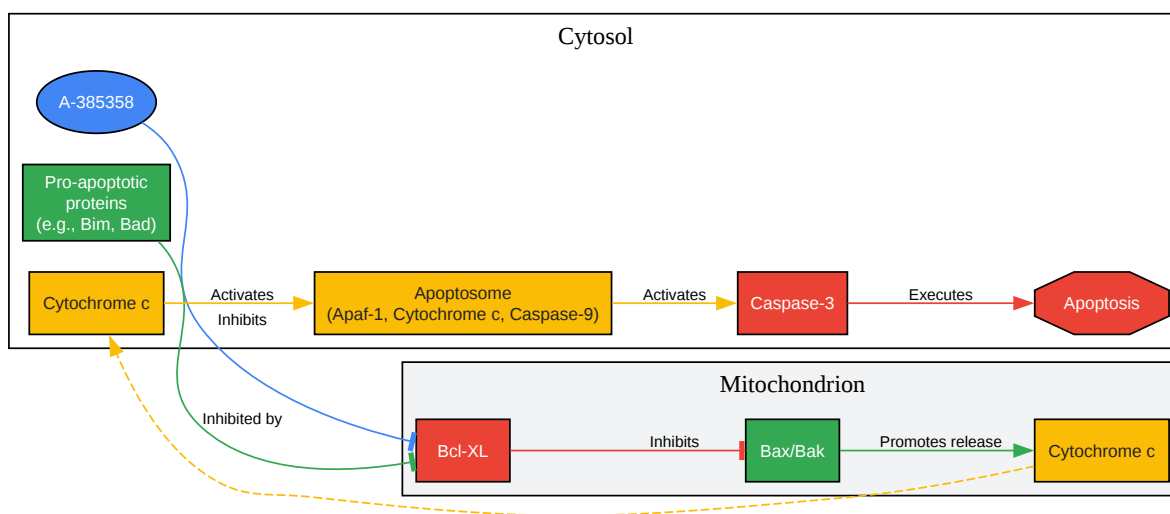
This document provides detailed application notes and protocols for the use of **A-385358** in research settings, including its mechanism of action, in vitro and in vivo experimental data, and step-by-step procedures for key assays.

Mechanism of Action

A-385358 selectively inhibits Bcl-XL, an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c. By binding to the BH3 domain of Bcl-XL, **A-385358** disrupts the interaction between Bcl-XL and pro-apoptotic proteins. This leads to the activation of Bax and Bak, which then oligomerize and form pores in the mitochondrial membrane,

resulting in the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.

Bcl-XL Signaling Pathway in Apoptosis



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Caption: **A-385358** inhibits Bcl-XL, leading to apoptosis.

Quantitative Data

In Vitro Binding Affinity

Target	Ki (nM)
Bcl-XL	0.80
Bcl-2	67

Data obtained from fluorescence polarization assays.[1]

Cellular Activity

Cell Line	Description	EC50 (μM)
FL5.12/Bcl-XL	IL-3 dependent murine pro-B cells	0.47 ± 0.05
FL5.12/Bcl-2	IL-3 dependent murine pro-B cells	1.9 ± 0.1

EC50 values determined after 24 hours of treatment in IL-3 deprived media.[\[1\]](#)

Cell Line	Description	IC50 (μM)
NCI H146	Small cell lung carcinoma	0.35
MOLT-4	T lymphoblast	0.74
CCRF CEM	T cell lymphoblastic leukemia	0.21

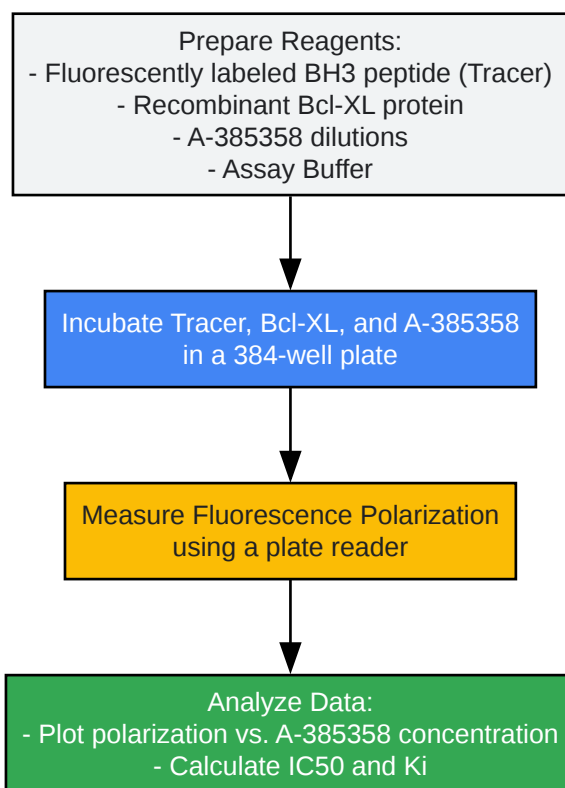
IC50 values determined in serum-free media.

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity

This protocol is a competitive binding assay to determine the affinity of **A-385358** for Bcl-XL.

Experimental Workflow



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Caption: Workflow for the fluorescence polarization assay.

Materials:

- **A-385358**
- Recombinant human Bcl-XL protein
- Fluorescently labeled Bak BH3 peptide (e.g., FAM-GQVGRQLAIGDDINR)
- Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
- 384-well, low-volume, black, round-bottom plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a 2X solution of Bcl-XL protein in assay buffer.

- Prepare a 2X solution of the fluorescently labeled Bak BH3 peptide in assay buffer.
- Prepare a serial dilution of **A-385358** in assay buffer containing 2% DMSO.
- In a 384-well plate, add 10 µL of the **A-385358** dilution.
- Add 5 µL of the 2X Bcl-XL solution to each well.
- Add 5 µL of the 2X fluorescent peptide solution to each well.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
- Calculate the IC₅₀ value from the competition curve and then determine the K_i value using the Cheng-Prusoff equation.

Cell Viability Assay

This protocol is to determine the effect of **A-385358** on the viability of cancer cell lines.

Materials:

- **A-385358**
- Cancer cell lines (e.g., NCI H146, MOLT-4, CCRF CEM)
- Appropriate cell culture medium and serum
- 96-well clear-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)
- DMSO
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight (for adherent cells).
- Prepare a serial dilution of **A-385358** in culture medium.
- Remove the old medium and add 100 μ L of the **A-385358** dilutions to the respective wells.
- Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ or IC₅₀ value.

Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

- **A-385358**
- FL5.12/Bcl-XL cells
- RPMI-1640 medium, 10% FBS, IL-3
- Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
- Lysis buffer
- 96-well plate

- Plate reader (spectrophotometer or fluorometer)

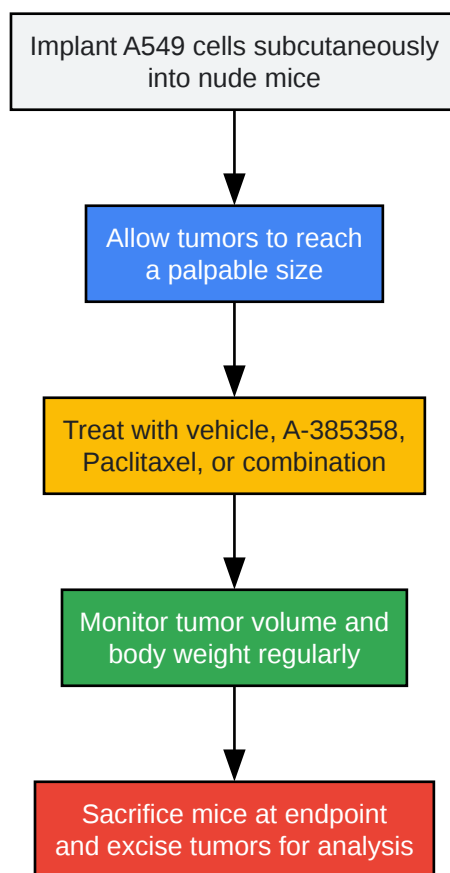
Procedure:

- Culture FL5.12/Bcl-XL cells in the presence of IL-3.
- Wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
- Treat the cells with various concentrations of **A-385358** for 24 hours.
- Lyse the cells using the provided lysis buffer.
- Add the caspase-3 substrate to the cell lysate in a 96-well plate.
- Incubate at 37°C for 1-2 hours.
- Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate wavelength.
- Quantify the increase in caspase-3 activity relative to untreated controls.

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of **A-385358**.

Experimental Workflow



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Caption: Workflow for the in vivo xenograft study.

Materials:

- **A-385358**
- Paclitaxel
- A549 human lung carcinoma cells
- Athymic nude mice (6-8 weeks old)
- Matrigel
- Calipers

Procedure:

- Subcutaneously inject 5×10^6 A549 cells mixed with Matrigel into the flank of each mouse.
- Allow the tumors to grow to a volume of approximately 100-200 mm³.
- Randomize the mice into treatment groups (e.g., vehicle control, **A-385358** alone, paclitaxel alone, **A-385358** + paclitaxel).
- Administer **A-385358** at a dose of 75-100 mg/kg/day via intraperitoneal (i.p.) injection.
- Administer paclitaxel at a dose of 15-30 mg/kg/day (i.p.).
- For combination therapy, paclitaxel can be administered a few hours before **A-385358**.
- Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Supplier Information

A-385358 for research purposes can be obtained from various chemical suppliers, including:

- MedChemExpress[1]
- AdooQ BioScience
- Cayman Chemical

Please refer to the respective supplier's website for product specifications, purity, and pricing information. **A-385358** is for research use only and is not for human use.[1]

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References

- 1. medchemexpress.com [medchemexpress.com]
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